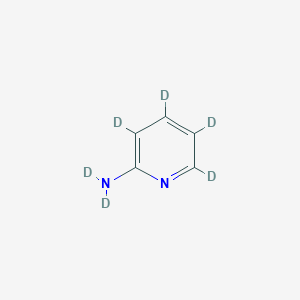

2-Aminopiridina-d6

Descripción general

Descripción

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .

Synthesis Analysis

2-Aminopyridine is used as an intermediate for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . An efficient and green procedure for the synthesis of 2-aminopyridines derivatives has been developed using different surfactant-containing mesoporous catalysts .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety. Its simple design can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .Physical and Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor. It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F .Aplicaciones Científicas De Investigación

Síntesis de Diversas Moléculas Biológicas

2-Aminopiridina es un grupo simple, de bajo peso molecular y perfectamente funcionalizado, conocido por la síntesis de diversas moléculas biológicas . Muchas compañías farmacéuticas en todo el mundo tienen como objetivo sintetizar moléculas de bajo peso molecular para su uso como farmacóforos contra diversos objetivos biológicos .

Descubrimiento de Fármacos

2-Aminopiridina puede servir como una locomotora perfecta en la síntesis y el arrastre de tales moléculas hacia los objetivos farmacológicos respectivos . La principal ventaja de este grupo es su diseño simple, que puede utilizarse para producir productos únicos con un mínimo de reacciones secundarias .

Identificación de Metabolitos que Causan Toxicidad

El peso exacto de los compuestos sintetizados es bajo, lo que permite una fácil identificación de los metabolitos que causan toxicidad en los programas de descubrimiento de fármacos .

Actividades Biológicas

Las aminopiridinas se encuentran entre las clases de compuestos heterocíclicos que se han estudiado ampliamente en las últimas décadas debido a sus interesantes actividades biológicas . Existen en tres formas isoméricas: 2-aminopiridina, 3-aminopiridina y 4-aminopiridina .

Síntesis de Derivados de Aminopiridina

Este estudio examina los recientes avances relacionados con el procedimiento eficiente para sintetizar diferentes tipos de derivados de aminopiridina .

Sitio de Coordinación con Metales

También discute su sitio de coordinación con metales .

Basicidad e Impedancia Eléctrica

Otros conceptos importantes de las aminopiridinas que se discuten son la basicidad, la impedancia eléctrica en relación con el porcentaje de rendimiento de las formas isoméricas .

8. Actualizaciones de Espectros sobre la Caracterización de Aminopiridinas Los hallazgos de este estudio también revelan actualizaciones de espectros sobre la caracterización de aminopiridinas .

Mecanismo De Acción

Target of Action

2-Aminopyridine-d6 is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

2-Aminopyridine-d6 can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may be involved in various biochemical pathways.

Pharmacokinetics

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may have various molecular and cellular effects.

Action Environment

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that various environmental factors may influence its action, efficacy, and stability.

Safety and Hazards

2-Aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . The NIOSH REL TWA is 0.5 ppm (2 mg/m3) and the OSHA PEL TWA is 0.5 ppm (2 mg/m3) .

Direcciones Futuras

2-Aminopyridine is a significant synthetic synthon with unique dual nucleophilic structure. It has been used in the synthesis of diverse biological molecules and has potential applications in drug discovery . New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Análisis Bioquímico

Biochemical Properties

2-Aminopyridine-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance RNA binding when incorporated into peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides . This interaction improves the cellular uptake of PNAs, making 2-Aminopyridine-d6 a valuable tool in biochemical research.

Cellular Effects

2-Aminopyridine-d6 influences various cellular processes. It has been observed to enhance the uptake of modified peptide nucleic acids in cells, leading to increased localization in cellular compartments such as nucleoli, stress granules, and P-bodies . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a crucial component in studying cellular functions.

Molecular Mechanism

The molecular mechanism of 2-Aminopyridine-d6 involves its binding interactions with biomolecules. It enhances RNA binding and improves the cellular uptake of peptide nucleic acids . Additionally, 2-Aminopyridine-d6 can serve as a pharmacophore in drug discovery, aiding in the synthesis of diverse biological molecules . Its simple design allows for the production of single products with minimal side reactions, facilitating the identification of toxicity-causing metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyridine-d6 change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2-Aminopyridine-d6 remains stable under various conditions, making it suitable for long-term biochemical research

Dosage Effects in Animal Models

The effects of 2-Aminopyridine-d6 vary with different dosages in animal models. At lower doses, it enhances cellular uptake and localization of peptide nucleic acids . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings. Understanding the threshold effects and potential toxicity is essential for its safe application in research.

Metabolic Pathways

2-Aminopyridine-d6 is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.

Transport and Distribution

Within cells and tissues, 2-Aminopyridine-d6 is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

2-Aminopyridine-d6 exhibits specific subcellular localization, which influences its activity and function. It is often localized in cellular compartments such as nucleoli, stress granules, and P-bodies . Understanding its subcellular localization is crucial for studying its effects on cellular processes and identifying potential therapeutic applications.

Propiedades

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)